molecular formula C9H18N2OS B13013626 N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide

Katalognummer: B13013626
Molekulargewicht: 202.32 g/mol
InChI-Schlüssel: BAQPZMNQBNDXJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide is an organic compound with a molecular formula of C9H19NOS

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl-2-(tetrahydro-2H-thiopyran-4-ylamino)ethanesulfonamide: A similar compound with a sulfonamide group instead of an acetamide group.

    Tetrahydro-2H-thiopyran-4-amine: A related compound with an amine group.

Uniqueness

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide is unique due to its specific structural features, such as the thiopyran ring and the dimethylamino group

Eigenschaften

Molekularformel

C9H18N2OS

Molekulargewicht

202.32 g/mol

IUPAC-Name

N,N-dimethyl-2-(thian-3-ylamino)acetamide

InChI

InChI=1S/C9H18N2OS/c1-11(2)9(12)6-10-8-4-3-5-13-7-8/h8,10H,3-7H2,1-2H3

InChI-Schlüssel

BAQPZMNQBNDXJF-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CNC1CCCSC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.